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amine

Cat. No.: B3024603 Get Quote

An In-Depth Technical Guide to 6-Chloro-4-methylpyridazin-3-amine: A Core Heterocyclic

Building Block

Abstract
This technical guide provides a comprehensive scientific overview of 6-chloro-4-
methylpyridazin-3-amine (CAS No: 64068-00-4), a pivotal heterocyclic intermediate in

modern medicinal chemistry. The document delineates its fundamental chemical and physical

properties, details a validated synthetic protocol, explores its characteristic spectroscopic

profile, and examines its chemical reactivity with a focus on mechanistic principles. A significant

emphasis is placed on its application as a key starting material in the synthesis of high-value

active pharmaceutical ingredients (APIs), most notably Risdiplam. This guide is intended for

researchers, chemists, and drug development professionals engaged in the design and

synthesis of novel therapeutics.

Introduction and Strategic Importance
6-Chloro-4-methylpyridazin-3-amine is a substituted pyridazine, a class of N-heterocycles

that forms the core scaffold of numerous biologically active compounds. The specific

arrangement of the chloro, methyl, and amine functionalities on the electron-deficient

pyridazine ring imparts a unique combination of reactivity and structural properties. The

chlorine atom at the 6-position serves as a versatile handle for nucleophilic substitution, a

cornerstone reaction in the assembly of complex molecular architectures.
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Its primary significance in the pharmaceutical industry is cemented by its role as a crucial

building block in the synthesis of Risdiplam, a medication for the treatment of spinal muscular

atrophy (SMA).[1] The strategic value of this intermediate lies in its ability to be efficiently

incorporated into larger molecular frameworks, making it a compound of high interest for

process chemistry and drug discovery programs targeting kinases, and other enzyme classes.

This guide aims to consolidate the available technical data and provide field-proven insights

into its handling and application.

Physicochemical Properties
A thorough understanding of a compound's physical properties is critical for its effective use in

a laboratory or process setting. 6-Chloro-4-methylpyridazin-3-amine is typically an off-white

to light brown crystalline solid under standard conditions.[2] Key physicochemical data are

summarized in the table below.
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Property Value Source(s)

CAS Number 64068-00-4 [3]

Molecular Formula C₅H₆ClN₃ [3]

Molecular Weight 143.57 g/mol [3]

IUPAC Name
6-chloro-4-methylpyridazin-3-

amine
[3]

Appearance Off-white to light brown solid [2]

Melting Point 137-142 °C [1][2]

Boiling Point 360.2 ± 37.0 °C (Predicted) [1]

Density 1.349 ± 0.06 g/cm³ (Predicted) [1]

pKa 4.49 ± 0.10 (Predicted) [1]

Solubility

Low solubility in water; soluble

in organic solvents like

alcohols and ethers.

[2]

InChI Key
HSAHCMOZFNSMLH-

UHFFFAOYSA-N
[3]

SMILES CC1=CC(=NN=C1N)Cl [3]

Synthesis Pathway and Experimental Protocol
The most established route for synthesizing 6-chloro-4-methylpyridazin-3-amine involves the

regioselective amination of a dichlorinated precursor. This process leverages the differential

reactivity of the chlorine atoms on the pyridazine ring, although it characteristically yields a

mixture of isomers.

Synthetic Workflow Diagram

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/6-Chloro-4-methylpyridazin-3-amine
https://pubchem.ncbi.nlm.nih.gov/compound/6-Chloro-4-methylpyridazin-3-amine
https://pubchem.ncbi.nlm.nih.gov/compound/6-Chloro-4-methylpyridazin-3-amine
https://pubchem.ncbi.nlm.nih.gov/compound/6-Chloro-4-methylpyridazin-3-amine
https://www.chembk.com/en/chem/3-PyridazinaMine,%206-chloro-4-Methyl-
https://m.chemicalbook.com/ChemicalProductProperty_EN_CB92637722.htm
https://www.chembk.com/en/chem/3-PyridazinaMine,%206-chloro-4-Methyl-
https://m.chemicalbook.com/ChemicalProductProperty_EN_CB92637722.htm
https://m.chemicalbook.com/ChemicalProductProperty_EN_CB92637722.htm
https://m.chemicalbook.com/ChemicalProductProperty_EN_CB92637722.htm
https://www.chembk.com/en/chem/3-PyridazinaMine,%206-chloro-4-Methyl-
https://pubchem.ncbi.nlm.nih.gov/compound/6-Chloro-4-methylpyridazin-3-amine
https://pubchem.ncbi.nlm.nih.gov/compound/6-Chloro-4-methylpyridazin-3-amine
https://www.benchchem.com/product/b3024603?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3024603?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis of 6-Chloro-4-methylpyridazin-3-amine

3,6-Dichloro-4-methylpyridazine
(Precursor)

Liquid Ammonia (NH₃)
Ethanol (Solvent)

 Add to

Reaction Conditions:
Sealed Vessel

120-125 °C, High Pressure

 Subject to

Workup:
1. Cool to RT

2. Evaporate Solvents
3. Purify (Chromatography/Slurry)

 Yields crude product for

Product Mixture:
6-Chloro-4-methylpyridazin-3-amine

&
6-Chloro-5-methylpyridazin-3-amine

 Isolates

Click to download full resolution via product page

Caption: Workflow for the synthesis of 6-chloro-4-methylpyridazin-3-amine.
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Detailed Experimental Protocol
This protocol is based on established literature procedures for the amination of

dichloropyridazines.[1][4]

Vessel Charging: In a high-pressure reaction vessel, charge 3,6-dichloro-4-methylpyridazine

(e.g., 400 g).

Solvent and Reagent Addition: Add ethanol (e.g., 3 L) as a solvent, followed by the careful

addition of liquid ammonia (e.g., 4 L).[1]

Reaction Execution: Seal the reaction vessel securely. Heat the mixture to 120-125 °C and

maintain this temperature, allowing the internal pressure to build. Stir the reaction at this

temperature for a minimum of 12 hours to ensure completion.[1][4]

Workup and Isolation: Cool the vessel to room temperature (20-25 °C). Carefully vent the

excess ammonia. Remove the ethanol and residual ammonia by evaporation under reduced

pressure.

Purification: The resulting crude solid contains a mixture of 6-chloro-4-methylpyridazin-3-
amine and its isomer, 6-chloro-5-methylpyridazin-3-amine.[1][4] Purification can be achieved

via flash chromatography using ethyl acetate as the eluent or by performing a slurry wash in

a solvent like n-heptane to isolate the desired product.[1][4]

Causality Note: The use of a sealed vessel and high temperature is necessary to overcome the

activation energy for the nucleophilic aromatic substitution of the chloro group by the relatively

weak nucleophile, ammonia. The reaction proceeds with regioselectivity but is not completely

specific, leading to the formation of the 5-methyl isomer alongside the desired 4-methyl

product.[1]

Expected Spectroscopic Profile
While publicly available, detailed spectra for this specific compound are limited, its

spectroscopic characteristics can be reliably predicted based on its structure and data from

analogous compounds like 6-amino-3-chloropyridazine.[5]

¹H NMR: The proton NMR spectrum is expected to show three distinct signals:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://m.chemicalbook.com/ChemicalProductProperty_EN_CB92637722.htm
https://www.tdcommons.org/cgi/viewcontent.cgi?article=6397&context=dpubs_series
https://m.chemicalbook.com/ChemicalProductProperty_EN_CB92637722.htm
https://m.chemicalbook.com/ChemicalProductProperty_EN_CB92637722.htm
https://www.tdcommons.org/cgi/viewcontent.cgi?article=6397&context=dpubs_series
https://www.benchchem.com/product/b3024603?utm_src=pdf-body
https://www.benchchem.com/product/b3024603?utm_src=pdf-body
https://m.chemicalbook.com/ChemicalProductProperty_EN_CB92637722.htm
https://www.tdcommons.org/cgi/viewcontent.cgi?article=6397&context=dpubs_series
https://m.chemicalbook.com/ChemicalProductProperty_EN_CB92637722.htm
https://www.tdcommons.org/cgi/viewcontent.cgi?article=6397&context=dpubs_series
https://m.chemicalbook.com/ChemicalProductProperty_EN_CB92637722.htm
https://pubchem.ncbi.nlm.nih.gov/compound/21643
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3024603?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A singlet for the methyl group (–CH₃) protons, likely in the range of δ 2.2-2.5 ppm.

A singlet for the aromatic proton on the pyridazine ring (at C5), expected further downfield,

likely around δ 6.8-7.2 ppm.

A broad singlet corresponding to the amine (–NH₂) protons, typically in the range of δ 4.5-

5.5 ppm, the chemical shift of which can be concentration-dependent and will exchange

with D₂O.

¹³C NMR: The carbon NMR spectrum should display five signals corresponding to the five

unique carbon atoms in the molecule. The chlorinated carbon (C6) and the carbon bearing

the amino group (C3) would appear significantly downfield due to the electronegativity of the

attached heteroatoms.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by several key

absorptions:

Two distinct N-H stretching bands for the primary amine group in the 3200-3500 cm⁻¹

region.[5]

C-H stretching vibrations for the methyl and aromatic protons just below and above 3000

cm⁻¹, respectively.

An N-H bending vibration near 1600 cm⁻¹.

C=N and C=C stretching vibrations characteristic of the pyridazine ring in the 1400-1600

cm⁻¹ region.

A C-Cl stretching vibration, which is expected in the fingerprint region, typically between

600-800 cm⁻¹.

Mass Spectrometry (MS): In electron impact (EI) mass spectrometry, the molecular ion peak

(M⁺) would be observed at m/z 143. A characteristic isotopic pattern (M+2) at m/z 145 with

approximately one-third the intensity of the M⁺ peak will be present due to the ³⁷Cl isotope.

[6] Common fragmentation pathways for amines involve α-cleavage, though fragmentation of

the heterocyclic ring is also expected.[7]
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Chemical Reactivity and Mechanistic Insights
The reactivity of 6-chloro-4-methylpyridazin-3-amine is dominated by the electron-deficient

nature of the pyridazine ring, which makes the C6-chloro substituent highly susceptible to

Nucleophilic Aromatic Substitution (SNAr).

Nucleophilic Aromatic Substitution (SNAr)
This is the most synthetically valuable reaction for this molecule. The two nitrogen atoms in the

pyridazine ring act as powerful electron-withdrawing groups, polarizing the C-Cl bond and

activating the ring towards attack by nucleophiles.[8][9]

The reaction proceeds via a well-established addition-elimination mechanism.[10][11]

Addition Step: A nucleophile (Nu⁻) attacks the carbon atom bearing the chlorine (C6),

breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate

known as a Meisenheimer complex.[10][11]

Stabilization: The negative charge of the Meisenheimer complex is delocalized onto the

electronegative nitrogen atoms of the pyridazine ring, which provides significant stabilization

and lowers the activation energy for its formation.[8]

Elimination Step: The aromaticity is restored by the elimination of the chloride leaving group,

yielding the substituted product.

Reactivity Pathway Diagram
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Caption: Mechanism of Nucleophilic Aromatic Substitution on the pyridazine ring.

Application in Medicinal Chemistry: The Synthesis
of Risdiplam
The utility of 6-chloro-4-methylpyridazin-3-amine is best exemplified by its crucial role in the

industrial synthesis of Risdiplam, an orally administered survival of motor neuron 2 (SMN2)

splicing modifier.[1] In the synthetic route, the amine serves as a core fragment that is further

elaborated. While various synthetic strategies exist, a key step often involves coupling the

pyridazine core with other heterocyclic systems.[12][13][14]
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For instance, a documented process involves reacting 6-chloro-4-methylpyridazin-3-amine
with other advanced intermediates, where the chloro-group is eventually displaced or the

amine group is used to construct a new ring system, ultimately forming the complex polycyclic

structure of Risdiplam.[12] The robustness of this starting material and its predictable reactivity

make it an ideal choice for scalable pharmaceutical manufacturing.

Safety and Handling
As a laboratory chemical, 6-chloro-4-methylpyridazin-3-amine must be handled with

appropriate precautions.

Hazard Identification: The compound is classified as harmful if swallowed, inhaled, or in

contact with skin. It causes skin irritation and serious eye irritation. It may also cause

respiratory irritation.[3]

Recommended PPE: Use of chemical-resistant gloves, safety goggles, and a lab coat is

mandatory. All handling should be performed in a well-ventilated fume hood to avoid

inhalation of dust or vapors.

Storage: Store in a tightly sealed container in a cool, dry, dark place under an inert

atmosphere (e.g., argon or nitrogen) at 2-8 °C.

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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